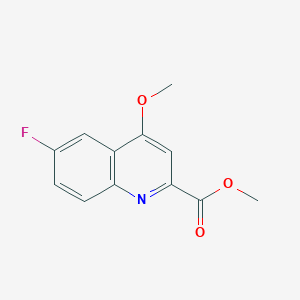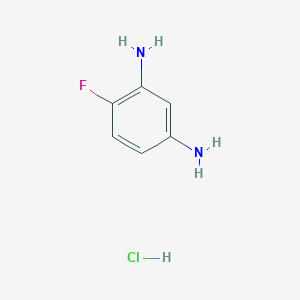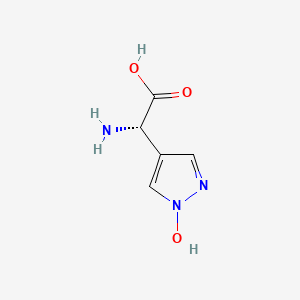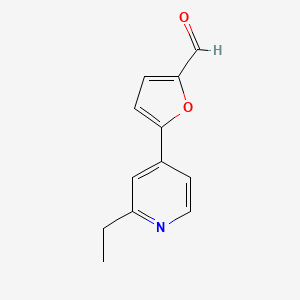
5-(2-Ethylpyridin-4-yl)furan-2-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(2-Ethylpyridin-4-yl)furan-2-carbaldehyde is an organic compound that features a furan ring substituted with a formyl group and a pyridine ring with an ethyl group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Ethylpyridin-4-yl)furan-2-carbaldehyde can be achieved through several synthetic routes. One common method involves the Vilsmeier-Haack reaction, where a furan derivative is treated with a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃). The reaction typically proceeds under mild conditions, yielding the desired aldehyde.
Another approach involves the use of a Suzuki-Miyaura coupling reaction In this method, a boronic acid derivative of the pyridine ring is coupled with a halogenated furan derivative in the presence of a palladium catalyst and a base
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to enhance efficiency and scalability. These methods often utilize automated systems to precisely control reaction conditions, ensuring high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5-(2-Ethylpyridin-4-yl)furan-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: The aldehyde can be reduced to the corresponding alcohol using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Common Reagents and Conditions
Oxidation: KMnO₄ in aqueous solution, CrO₃ in acetic acid.
Reduction: NaBH₄ in methanol, LiAlH₄ in ether.
Substitution: Electrophiles such as bromine (Br₂) or nitronium ion (NO₂⁺) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: 5-(2-Ethylpyridin-4-yl)furan-2-carboxylic acid.
Reduction: 5-(2-Ethylpyridin-4-yl)furan-2-methanol.
Substitution: Various substituted furan derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry
In organic synthesis, 5-(2-Ethylpyridin-4-yl)furan-2-carbaldehyde serves as a building block for the synthesis of more complex molecules
Biology
This compound can be used in the development of biologically active molecules. Its structural features allow for interactions with biological targets, making it a potential candidate for drug discovery and development.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry
In the materials science field, this compound can be used in the synthesis of functional materials, such as polymers and dyes. Its unique structure allows for the design of materials with specific properties.
Mechanism of Action
The mechanism of action of 5-(2-Ethylpyridin-4-yl)furan-2-carbaldehyde depends on its application. In drug discovery, it may interact with specific enzymes or receptors, modulating their activity. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or activation of biological pathways.
Comparison with Similar Compounds
Similar Compounds
5-(2-Methylpyridin-4-yl)furan-2-carbaldehyde: Similar structure but with a methyl group instead of an ethyl group.
5-(2-Phenylpyridin-4-yl)furan-2-carbaldehyde: Contains a phenyl group, offering different electronic and steric properties.
5-(2-Chloropyridin-4-yl)furan-2-carbaldehyde:
Uniqueness
5-(2-Ethylpyridin-4-yl)furan-2-carbaldehyde is unique due to the presence of the ethyl group on the pyridine ring, which can influence its reactivity and interactions with biological targets. This structural feature may provide advantages in specific applications, such as increased lipophilicity or altered binding affinity.
Properties
Molecular Formula |
C12H11NO2 |
|---|---|
Molecular Weight |
201.22 g/mol |
IUPAC Name |
5-(2-ethylpyridin-4-yl)furan-2-carbaldehyde |
InChI |
InChI=1S/C12H11NO2/c1-2-10-7-9(5-6-13-10)12-4-3-11(8-14)15-12/h3-8H,2H2,1H3 |
InChI Key |
LFYPZASUNSPVNH-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NC=CC(=C1)C2=CC=C(O2)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


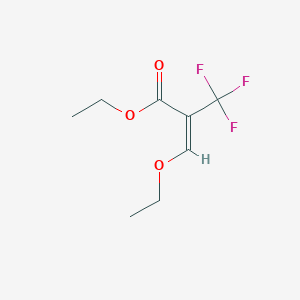
![2-(2-Aminobenzo[d]oxazol-5-yl)-2-hydroxyacetic acid](/img/structure/B12868211.png)
![2,3-dihydro-1H-pyrrolo[3,2-c]pyridine-7-carboxamide](/img/structure/B12868217.png)
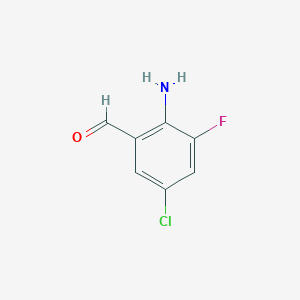
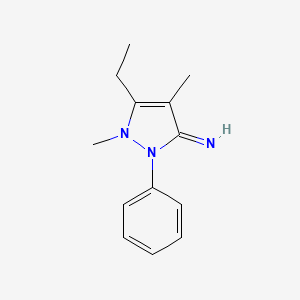

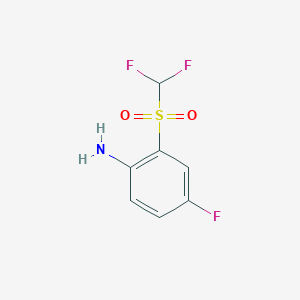

![tert-Butyl (2-methylbenzo[d]oxazol-4-yl)carbamate](/img/structure/B12868259.png)
